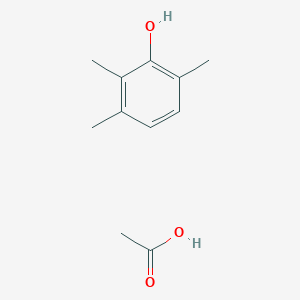
Acetic acid--2,3,6-trimethylphenol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–2,3,6-trimethylphenol (1/1) is a chemical compound formed by the combination of acetic acid and 2,3,6-trimethylphenol This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid–2,3,6-trimethylphenol typically involves the reaction of acetic acid with 2,3,6-trimethylphenol under controlled conditions. One effective method for synthesizing 2,3,6-trimethylphenol involves the oxidation of 2,3,6-trimethylphenol using hydrogen peroxide (H2O2) as the oxidant and Lewis acidic trifloaluminate ionic liquids as catalysts . The reaction parameters, such as the amount and concentration of the oxidant, the amount of catalyst, the type of organic solvent, temperature, and reaction time, are carefully controlled to achieve high selectivity and conversion rates .
Industrial Production Methods: In industrial settings, the production of acetic acid–2,3,6-trimethylphenol may involve large-scale oxidation processes using similar catalysts and reaction conditions. The use of recyclable catalysts, such as trifloaluminate ionic liquids supported on multiwalled carbon nanotubes, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Acetic acid–2,3,6-trimethylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The oxidation of 2,3,6-trimethylphenol to form 2,3,6-trimethyl-1,4-benzoquinone is a key reaction, particularly in the synthesis of vitamin E intermediates .
Common Reagents and Conditions: Common reagents used in the oxidation of 2,3,6-trimethylphenol include hydrogen peroxide (H2O2) and composite catalysts of inorganic salts, such as CuCl2, FeCl3, and MgCl2 . The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high conversion and selectivity rates .
Major Products: The major products formed from the oxidation of 2,3,6-trimethylphenol include 2,3,6-trimethyl-1,4-benzoquinone and 2,3,5-trimethyl-1,4-hydroquinone, both of which are important intermediates in the synthesis of vitamin E .
Scientific Research Applications
Acetic acid–2,3,6-trimethylphenol has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of various bioactive compounds and fine chemicals . In biology and medicine, the compound’s derivatives, such as 2,3,6-trimethyl-1,4-benzoquinone, are used in the synthesis of vitamin E, a crucial biological antioxidant . In industry, the compound is used in the production of antioxidants, pharmaceuticals, and other fine chemicals .
Mechanism of Action
The mechanism of action of acetic acid–2,3,6-trimethylphenol involves its oxidation to form key intermediates, such as 2,3,6-trimethyl-1,4-benzoquinone. The oxidation process is catalyzed by Lewis acidic trifloaluminate ionic liquids, which facilitate the transfer of oxygen atoms from hydrogen peroxide to the 2,3,6-trimethylphenol molecule . The molecular targets and pathways involved in this process include the activation of the phenolic hydroxyl group and the subsequent formation of quinone structures .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to acetic acid–2,3,6-trimethylphenol include other alkyl-substituted phenols, such as 2,4,6-trimethylphenol, 3,5-dimethylphenol, and 4-methylphenol . These compounds share similar structural features and undergo comparable chemical reactions.
Uniqueness: The uniqueness of acetic acid–2,3,6-trimethylphenol lies in its specific substitution pattern and its role as a precursor in the synthesis of vitamin E intermediates. The presence of three methyl groups on the phenol ring enhances its reactivity and selectivity in oxidation reactions, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
62687-45-0 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
acetic acid;2,3,6-trimethylphenol |
InChI |
InChI=1S/C9H12O.C2H4O2/c1-6-4-5-7(2)9(10)8(6)3;1-2(3)4/h4-5,10H,1-3H3;1H3,(H,3,4) |
InChI Key |
JIONBULJQKNFPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)O)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Methoxyphenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14512068.png)
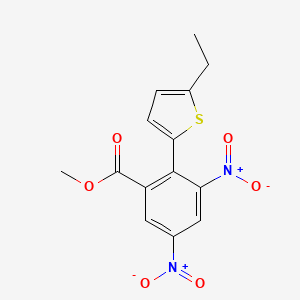

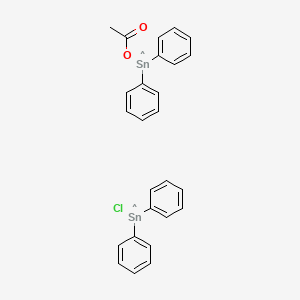
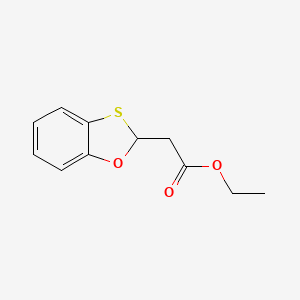
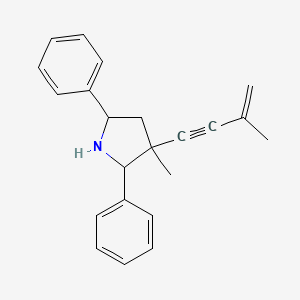
![4-[(Butoxycarbonyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B14512116.png)
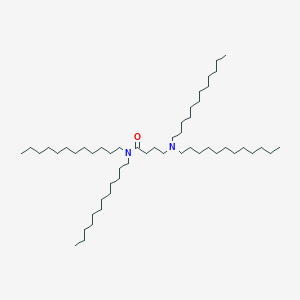
![2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol](/img/structure/B14512135.png)
![2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512140.png)
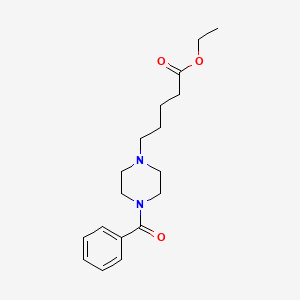
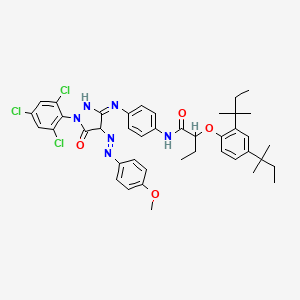

![1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol](/img/structure/B14512165.png)
